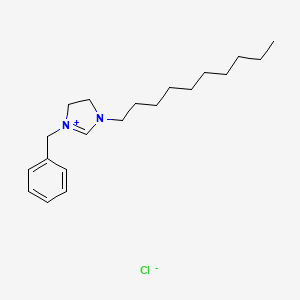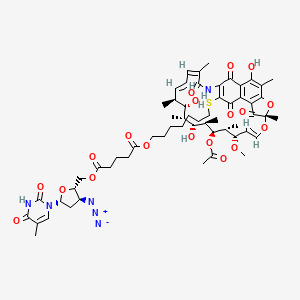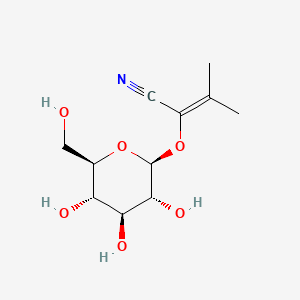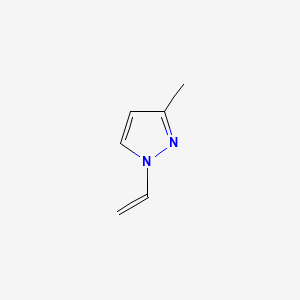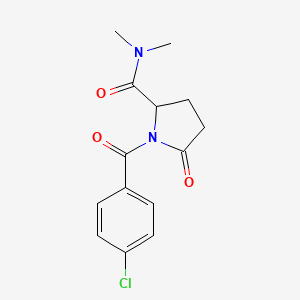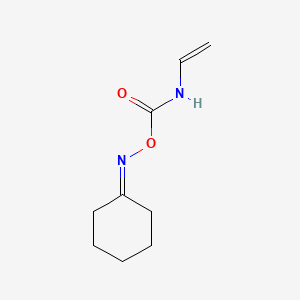
Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is part of the imidazo[1,2-a]pyridine family, known for its fused bicyclic structure, which imparts unique chemical and physical properties .
Preparation Methods
The synthesis of Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the use of α-bromocinnamaldehyde and 2-substituted benzimidazoles, promoted by a simple inorganic base . Industrial production methods often leverage these reactions due to their efficiency and high yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amines.
Scientific Research Applications
Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways such as the NF-kappaB signaling pathway . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,2-a]pyridine amides and sulfonamides: Investigated for their antimicrobial and anticancer properties.
Benzo[4,5]imidazo[1,2-a]pyridines: Noted for their solid-state fluorescence properties.
The uniqueness of Imidazo(1,2-a)pyridine, 2-(1,1’-biphenyl)-4-yl-7-methyl-3-nitroso- lies in its specific structural features and the resulting chemical and physical properties, which make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
364043-78-7 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-methyl-3-nitroso-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H15N3O/c1-14-11-12-23-18(13-14)21-19(20(23)22-24)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
SSDMRRKACNNGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



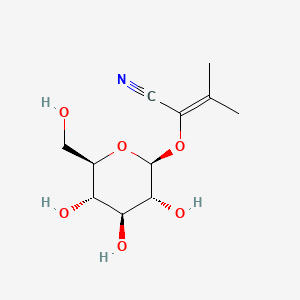
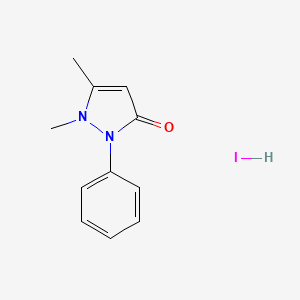



![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
